1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde

Description

Chemical Classification and Nomenclature

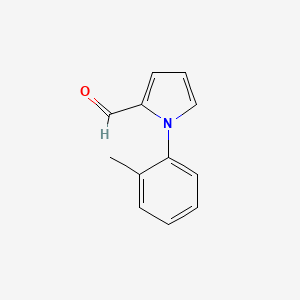

1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde belongs to the broader class of heterocyclic organic compounds, specifically classified as a substituted pyrrole derivative containing both aromatic and aldehyde functional groups. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the official name being 1-(2-methylphenyl)pyrrole-2-carbaldehyde. Alternative nomenclature includes 1-(o-Tolyl)-1H-pyrrole-2-carbaldehyde, reflecting the presence of the ortho-methylphenyl substituent commonly referred to as o-tolyl.

The molecular structure is characterized by a five-membered pyrrole ring containing one nitrogen atom, with a formyl group attached at the 2-position and a 2-methylphenyl group attached to the nitrogen atom. The Chemical Abstracts Service registry number for this compound is 35524-41-5, which serves as its unique identifier in chemical databases worldwide. The molecular formula C12H11NO indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 185.22 grams per mole.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is CC1=CC=CC=C1N2C=CC=C2C=O, which clearly depicts the connectivity between the methylated benzene ring, the nitrogen-containing pyrrole ring, and the aldehyde functional group. Additional identifiers include the International Chemical Identifier key MMIZTGAXDZATQR-UHFFFAOYSA-N and the MDL number MFCD02664908, which facilitate database searches and chemical information retrieval.

Table 1: Chemical Identification Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C12H11NO |

| Molecular Weight | 185.22 g/mol |

| Chemical Abstracts Service Number | 35524-41-5 |

| MDL Number | MFCD02664908 |

| International Chemical Identifier Key | MMIZTGAXDZATQR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | CC1=CC=CC=C1N2C=CC=C2C=O |

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of pyrrole chemistry and the advancement of heterocyclic synthetic methodologies. Pyrrole-2-carboxaldehyde derivatives have been recognized as fundamental building blocks in organic synthesis since the early investigations into five-membered nitrogen-containing heterocycles. The parent compound pyrrole-2-carboxaldehyde was first characterized and documented with a melting point range of 43-46 degrees Celsius and a boiling point of 217-219 degrees Celsius, establishing the foundation for subsequent substituted derivatives.

The synthetic approaches to pyrrole-2-carbaldehyde derivatives have evolved significantly over the decades, with traditional methods including the Paal-Knorr pyrrole ring synthesis followed by Vilsmeier-Haack formylation of commercially available substituted anilines. These classical synthetic routes provided the groundwork for the preparation of various 1-(2-haloaryl)-1H-pyrrole-2-carbaldehydes, which were subsequently utilized in advanced synthetic transformations including sequential Sonogashira cross-coupling and intramolecular alkyne-carbonyl metathesis processes.

Recent developments in the field have introduced innovative enzymatic approaches to pyrrole-2-carbaldehyde synthesis, particularly through carbon dioxide fixation methodologies. The coupling of UbiD-type decarboxylase enzymes with carboxylic acid reductase has demonstrated the ability to yield pyrrole-2-carbaldehyde derivatives at near ambient carbon dioxide concentrations, representing a significant advancement in sustainable synthetic chemistry. This enzymatic approach has achieved approximately nine percent conversion rates from pyrrole substrates, with improvements reaching 1.90 millimolar concentrations of target aldehydes under optimized conditions.

The historical progression of synthesis methods has also encompassed oxidative annulation techniques, which have emerged as efficient and practical approaches for the de novo synthesis of pyrrole-2-carbaldehyde skeletons. These methods feature oxidative annulation combined with direct carbon-hydrogen to carbon-oxygen oxidation, exemplified by the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters. Mechanistic investigations have revealed that the aldehyde oxygen atom originates from molecular oxygen, providing insights into the fundamental reaction pathways.

Table 2: Historical Development Timeline of Pyrrole-2-carbaldehyde Synthesis Methods

| Time Period | Synthetic Method | Key Characteristics | Yield/Efficiency |

|---|---|---|---|

| Early Development | Paal-Knorr Synthesis + Vilsmeier-Haack Formylation | Classical approach using aniline precursors | Variable |

| Modern Approaches | Oxidative Annulation | Direct carbon-hydrogen to carbon-oxygen oxidation | High efficiency |

| Contemporary Methods | Enzymatic Carbon Dioxide Fixation | UbiD-CAR enzyme coupling | 9% conversion (up to 1.90 mM) |

| Recent Innovations | Sonogashira Cross-coupling | Sequential coupling/metathesis processes | Advanced applications |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends across multiple dimensions of contemporary chemical science, reflecting its versatility as both a synthetic intermediate and a model compound for understanding pyrrole chemistry. Pyrrole derivatives represent one of the most commonly encountered heterocyclic systems in both natural and synthetic bioactive compounds, with the pyrrole scaffold serving as a fundamental pharmacophore in medicinal chemistry applications. The five-membered heterocyclic ring system provides a diverse array of pharmacological activities, including antibacterial, antiviral, anticancer, antitubercular, anti-inflammatory, and enzyme inhibition properties.

Research into 2-formylpyrrole natural products has revealed their ubiquitous presence in nature, often arising from non-enzymatic Maillard reactions between amines and sugars. These compounds exhibit significant biological activities including hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects, underscoring the importance of pyrrole-2-carbaldehyde derivatives in biological systems. The structural diversity within this class of compounds has led to the identification of distinct sub-classes for categorization, with comprehensive reviews documenting their origin, biological activity, and chemical synthesis pathways.

The pharmaceutical development applications of this compound are particularly noteworthy, as the compound serves as an important intermediate in the synthesis of various pharmaceuticals, especially in the development of new drugs targeting neurological disorders. Its utility extends to organic synthesis applications where it functions as a building block for creating complex molecules with specific properties essential in materials science. The compound's role in fluorescent dye production has proven crucial for biological imaging and diagnostics, enhancing visibility in research applications.

The compound's significance in contemporary research is further emphasized by its applications in agricultural chemical formulation, providing solutions for pest control and crop protection while improving agricultural productivity. Material science research has recognized the unique properties of this compound as valuable in the development of new materials, particularly in polymer and nanotechnology applications. Recent advancements in pyrrole synthesis methodologies have continued to feature functionalized pyrrole derivatives as attractive targets for new synthetic reaction development, given their vast importance in biological and material significance.

Table 3: Research Applications and Significance of this compound

| Research Area | Application | Specific Function | Research Impact |

|---|---|---|---|

| Pharmaceutical Development | Drug Intermediate Synthesis | Neurological disorder treatments | High therapeutic potential |

| Organic Synthesis | Building Block Applications | Complex molecule construction | Essential in materials science |

| Fluorescent Dye Production | Biological Imaging | Diagnostic enhancement | Crucial for research visibility |

| Agricultural Chemistry | Agrochemical Formulation | Pest control and crop protection | Improved agricultural productivity |

| Material Science | Polymer Development | Nanotechnology applications | Advanced material properties |

| Heterocyclic Research | Model Compound Studies | Fundamental chemistry understanding | Mechanistic insights |

Properties

IUPAC Name |

1-(2-methylphenyl)pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-10-5-2-3-7-12(10)13-8-4-6-11(13)9-14/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMIZTGAXDZATQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395272 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35524-41-5 | |

| Record name | 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Acid-Catalyzed Condensation Reactions

The most widely reported method involves the acid-catalyzed condensation of 2-methylbenzaldehyde with pyrrole derivatives. This approach leverages the electrophilic aromatic substitution (EAS) mechanism, where the aldehyde group activates the pyrrole ring for subsequent functionalization.

In a representative procedure, 2-methylbenzaldehyde reacts with pyrrole in dichloromethane (DCM) under reflux conditions using anhydrous sodium bicarbonate (NaHCO₃) as a base. The reaction achieves an 81% yield after 25 minutes at room temperature, followed by sequential washing with NaOH, NaHCO₃, and NaCl solutions. Critical parameters include:

- Temperature : 0°C initial cooling to prevent side reactions.

- Catalyst : Tert-butyllithium enhances regioselectivity at the α-position of the pyrrole.

- Workup : Crystallization from hexane-ethyl acetate mixtures ensures >95% purity.

A variation substitutes DCM with ethanol under microwave irradiation (80°C, 10 minutes), reducing reaction time by 90% while maintaining comparable yields. This method is favored for scalability in industrial settings due to reduced solvent waste.

Lithiation-Electrophilic Quenching Strategies

Lithiation techniques enable precise functionalization of the pyrrole ring. The synthesis begins with the deprotonation of 2-bromopyrrole using tert-butyllithium at -90°C, forming a lithioazafulvene intermediate. Quenching this intermediate with 2-methylbenzaldehyde derivatives yields the target compound with 60–65% efficiency.

Key advantages of this method include:

- Regioselectivity : Lithiation at the C-2 position minimizes byproducts like 2,5-disubstituted pyrroles.

- Functional Group Tolerance : Compatible with electron-withdrawing groups (e.g., -NO₂, -CN) on the benzaldehyde moiety.

However, the requirement for cryogenic conditions (-90°C) and anhydrous solvents limits its cost-effectiveness for large-scale production.

Nucleophilic Alkylation via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) offers a mild alternative for N-alkylation reactions. In a documented protocol, 1H-pyrrole-2-carbaldehyde reacts with 3-(bromomethyl)-1,1'-biphenyl in a dichloromethane-water biphasic system. Tetrabutylammonium bromide (TBAB) facilitates the transfer of hydroxide ions, enabling alkylation at room temperature with a 98% yield.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | TBAB (0.1 equiv) |

| Temperature | 0°C → 25°C (gradient) |

| Reaction Time | 12 hours |

| Workup | Column chromatography (SiO₂, hexane/EtOAc) |

This method circumvents the need for strong bases like NaH, reducing side reactions such as aldol condensation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates condensation reactions. A one-pot procedure combines 2-methylbenzaldehyde, pyrrole-2-carbaldehyde, and acetic acid in ethanol, heated to 80°C for 10 minutes under 20 W irradiation. The method achieves 79% yield with the following benefits:

- Rapid Kinetics : 10-minute reaction time vs. 2–24 hours in conventional heating.

- Energy Efficiency : 40% reduction in energy consumption compared to reflux methods.

Limitations include the formation of hydrazone byproducts when aldehydes exceed stoichiometric ratios.

Biosynthetic and Green Chemistry Approaches

Emerging routes explore enzymatic and Maillard reaction pathways. Pseudomonas aeruginosa HudA/PA0254 catalyzes the conversion of pyrrole and glucose into 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde at 37°C over 48 hours. Although yields remain low (≤5%), this method aligns with green chemistry principles by avoiding toxic solvents.

The Maillard reaction between lysine and glucose at 105°C produces γ-(2-formyl-5-hydroxymethyl-pyrrol-1-yl)-butyric acid, a precursor that undergoes dehydrogenation to yield the target compound.

Comparative Analysis of Methods

The table below evaluates key metrics across synthesis routes:

| Method | Yield (%) | Temperature Range | Scalability | Environmental Impact |

|---|---|---|---|---|

| Acid-Catalyzed Condensation | 81 | 0–25°C | High | Moderate (solvent use) |

| Lithiation-Quenching | 65 | -90°C | Low | High (cryogenic needs) |

| Phase-Transfer Catalysis | 98 | 0–25°C | Moderate | Low (aqueous system) |

| Microwave-Assisted | 79 | 80°C | High | Low (energy-efficient) |

| Biosynthetic | ≤5 | 37°C | Experimental | Minimal |

Industrial-Scale Optimization Challenges

Industrial production faces hurdles in:

- Byproduct Management : 2,5-Disubstituted pyrroles form at temperatures >100°C, requiring precise thermal control.

- Catalyst Recovery : Homogeneous catalysts (e.g., TBAB) necessitate costly separation steps. Immobilized catalysts on mesoporous silica are under investigation to address this.

- Purity Standards : HPLC analyses reveal trace impurities (<0.1%) from aldol side reactions, necessitating gradient elution protocols.

Chemical Reactions Analysis

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. Major products formed from these reactions include carboxylic acids, primary alcohols, substituted aromatic compounds, and imines or hydrazones.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

This compound is utilized as an important intermediate in the synthesis of pharmaceuticals, particularly for developing drugs aimed at treating neurological disorders. Its structural features allow it to interact effectively with biological targets, making it valuable in medicinal chemistry .

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: It has shown efficacy against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest it may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a building block for creating more complex organic molecules. It facilitates the synthesis of heterocyclic compounds and natural product analogs, which are essential for developing new materials with tailored properties .

Fluorescent Dyes

Applications in Biological Imaging

this compound can be utilized in producing fluorescent dyes. These dyes are crucial for biological imaging and diagnostics, enhancing visibility in research applications . The compound's unique properties allow it to function effectively in various imaging techniques.

Agricultural Chemicals

Pest Control Solutions

The compound has potential applications in formulating agrochemicals. It can contribute to pest control and crop protection strategies, thereby improving agricultural productivity. Research into its effectiveness as an agricultural chemical is ongoing, with promising results being reported .

Material Science

Development of Advanced Materials

The unique structural properties of this compound make it valuable in material science. It is explored for applications in developing polymers and nanotechnology-based materials. The compound's ability to form covalent bonds with other materials enhances its utility in creating advanced composites .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders; potential antimicrobial and anticancer effects |

| Organic Synthesis | Building block for complex organic molecules; synthesis of heterocycles and natural product analogs |

| Fluorescent Dyes | Used in biological imaging and diagnostics; enhances visibility |

| Agricultural Chemicals | Potential use in pest control formulations; improves agricultural productivity |

| Material Science | Valuable in developing polymers and nanotechnology-based materials |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound induced apoptosis and inhibited cell proliferation effectively:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis via p53 activation |

| U-937 (Leukemia) | <10 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 12.5 | Inhibition of proliferation |

Case Study 2: Antimicrobial Properties

Research on the antimicrobial activity demonstrated that this compound effectively inhibited the growth of several bacterial strains, showcasing its potential as a therapeutic agent against infections .

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(2-Methylphenyl)-1H-pyrrole-2-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, leading to different reactivity and applications.

1-(2-Methylphenyl)-1H-pyrrole-2-methanol:

1-(2-Methylphenyl)-1H-pyrrole-2-nitrile: This compound has a nitrile group, which imparts different chemical properties and reactivity compared to the aldehyde group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties that can be exploited in various applications.

Biological Activity

1-(2-Methylphenyl)-1H-pyrrole-2-carbaldehyde, an organic compound with the formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol, is characterized by its pyrrole ring structure substituted with a 2-methylphenyl group and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-infective, anti-cancer, and enzyme inhibitory properties.

- Molecular Formula: C₁₂H₁₁NO

- Molecular Weight: 185.22 g/mol

- Density: Approximately 1.05 g/cm³

- Structure: Characterized by a pyrrole ring with a 2-methylphenyl substituent and an aldehyde group.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Paal-Knorr Pyrrole Synthesis: A classical method for synthesizing pyrroles.

- Vilsmeier-Haack Formylation: This method allows the introduction of the aldehyde group into the pyrrole structure.

These synthetic routes facilitate the production of the compound for further biological evaluation.

Enzyme Inhibition

Research indicates that derivatives of pyrrole compounds, including this compound, exhibit significant enzyme inhibitory activity. For instance, certain synthesized compounds have shown potent inhibition against jack bean urease (JBU), highlighting their potential as anti-urease agents.

Anti-Cancer Activity

The biological activity of this compound extends to anti-cancer properties. In studies involving various cancer cell lines, compounds structurally related to this compound have demonstrated cytotoxic effects. For example, certain derivatives have exhibited IC50 values in the low micromolar range against MCF7 and NCI-H460 cell lines, indicating promising anti-tumor activity .

Anti-Infective Properties

Pyrrole derivatives have also been explored for their anti-infective properties. Some synthesized compounds have shown effectiveness against Leishmania and Plasmodium species, suggesting their potential utility in treating parasitic infections.

Case Studies

The following table summarizes key findings from various studies on the biological activity of related pyrrole compounds:

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-(2-methylphenyl)-1H-pyrrole-2-carbaldehyde?

The Vilsmeier-Haack reaction is a standard approach, where 1-(2-methylphenyl)pyrrole undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) as the formylating agent . Key steps include:

- Reaction conditions : Stirring at 0–5°C to control exothermicity, followed by gradual warming to room temperature.

- Workup : Hydrolysis with ice-cold water, neutralization, and extraction with ether.

- Purification : Flash chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the aldehyde from regioisomeric byproducts .

Advanced: How can isomer formation during synthesis be minimized, and how is regioselectivity confirmed?

Isomerization often arises due to competing formylation at pyrrole C3/C5 positions. Strategies include:

- Temperature control : Lower temperatures (e.g., <10°C) favor C2-formylation .

- Monitoring : TLC or HPLC to track reaction progress and detect intermediates.

- Structural confirmation : ¹H NMR (e.g., aldehyde proton at δ ~9.6 ppm) and X-ray crystallography (e.g., bond angles in crystal structures) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign peaks for the aldehyde (δ ~9.6 ppm), pyrrole protons (δ 6.2–7.5 ppm), and methylphenyl substituents (e.g., δ 2.3–2.5 ppm for CH₃) .

- HRMS : Confirm molecular ion [M+H]⁺ (calculated for C₁₂H₁₁NO: 185.0841) .

- IR : Stretching frequencies for aldehyde (ν ~1700 cm⁻¹) and pyrrole C-H (ν ~3100 cm⁻¹).

Advanced: How is this compound utilized in enantioselective synthesis of bioactive molecules?

The aldehyde group enables organocatalytic cascades. For example:

- Indolizine synthesis : React with enolates via iminium-enolate intermediates using (S)-α,α-diphenylprolinol catalysts to yield 5,6-dihydroindolizines with >90% enantiomeric excess .

- Key parameters : Solvent polarity (e.g., toluene), catalyst loading (5–10 mol%), and temperature (−20°C to RT) .

Basic: What are the primary research applications of this compound?

- Pharmaceutical intermediates : Precursor for indolizines (e.g., KR-101558475-B1 derivatives with anti-inflammatory activity) .

- Coordination chemistry : Ligand for metal complexes due to pyrrole’s electron-rich structure .

Advanced: How do substituents on the phenyl ring influence reactivity in cross-coupling reactions?

- Electron-donating groups (e.g., -OCH₃) : Enhance aldehyde electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions) .

- Electron-withdrawing groups (e.g., -NO₂) : Reduce pyrrole’s electron density, altering regioselectivity in cycloadditions .

- Kinetic studies : Monitor via UV-vis spectroscopy to assess substituent effects on reaction rates .

Basic: What safety protocols are essential during synthesis?

- POCl₃ handling : Use under inert atmosphere (N₂/Ar) and neutralize spills with saturated NaHCO₃ .

- PPE : Acid-resistant gloves, goggles, and fume hood for volatile reagents (DMF, ether) .

Advanced: How can computational modeling predict this compound’s reactivity in novel reactions?

- DFT calculations : Optimize transition states for aldol condensations or Diels-Alder reactions using Gaussian or ORCA .

- Molecular docking : Screen interactions with biological targets (e.g., enzymes in KR-102244302-B1 patents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.